N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride
Overview
Description
N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C11H22N2O•HCl and a molecular weight of 234.77 g/mol . It is also known by its IUPAC name, N-isopentyl-4-piperidinecarboxamide hydrochloride . This compound is primarily used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with isopentylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale . The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product . The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used . For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines .
Scientific Research Applications
N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride has a wide range of scientific research applications . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in the study of biochemical pathways and enzyme interactions . In medicine, the compound is investigated for its potential therapeutic properties . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways . The compound binds to certain receptors or enzymes, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride can be compared with other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones . These compounds share a similar core structure but differ in their substituents and functional groups . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
List of Similar Compounds:- Substituted piperidines
- Spiropiperidines
- Piperidinones
Biological Activity
N-(3-Methylbutyl)piperidine-4-carboxamide hydrochloride is a chemical compound that has garnered attention for its diverse biological activities, primarily as a selective antagonist of the cannabinoid receptor type 1 (CB1). This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H22N2O•HCl
- Molecular Weight : 234.77 g/mol
- Chemical Structure : The compound features a piperidine ring substituted with a carboxamide group and a branched alkyl chain (3-methylbutyl) .
This compound functions primarily as a selective antagonist of the CB1 receptor. By blocking this receptor, it can influence various physiological processes such as appetite regulation, pain sensation, and mood. The mechanism involves binding to the CB1 receptor, inhibiting its activity, which may lead to therapeutic effects in conditions related to cannabinoid signaling .
1. Cannabinoid Receptor Antagonism
- The compound exhibits significant antagonistic activity at the CB1 receptor, which is implicated in several disorders including obesity and addiction. Research indicates that by inhibiting CB1, this compound may help regulate appetite and mitigate addiction-related behaviors .
2. Proteasome Inhibition
- N-(3-Methylbutyl)piperidine-4-carboxamide has also been studied for its potential as a proteasome inhibitor. This action leads to the accumulation of ubiquitinated proteins, which can have therapeutic implications in diseases such as malaria .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
CB1 Antagonism | Selectively blocks the CB1 receptor, influencing appetite and mood regulation | |
Proteasome Inhibition | Inhibits proteasome function leading to therapeutic effects in diseases like malaria | |
Potential Therapeutic Uses | Investigated for treatment of obesity, addiction, and other disorders related to cannabinoid signaling |
Case Study: Cannabinoid Signaling
In a study examining the effects of N-(3-Methylbutyl)piperidine-4-carboxamide on appetite regulation, researchers found that the compound significantly reduced food intake in animal models. This reduction was attributed to its antagonistic effects on the CB1 receptor, suggesting potential applications in obesity management .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of N-(3-Methylbutyl)piperidine-4-carboxamide has been characterized through various assays. Initial findings suggest moderate bioavailability and stability in metabolic studies. However, further research is necessary to fully elucidate its pharmacokinetic properties and any potential toxicological effects associated with long-term use.
Properties
IUPAC Name |
N-(3-methylbutyl)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-9(2)3-8-13-11(14)10-4-6-12-7-5-10;/h9-10,12H,3-8H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNHSEZNEZXVDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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